

# In vitro antiviral activity of T-1105

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

[Get Quote](#)

An In-Depth Technical Guide to the In Vitro Antiviral Activity of **T-1105**

## Introduction

**T-1105**, the non-fluorinated analogue of T-705 (Favipiravir), is a broad-spectrum antiviral agent that has demonstrated inhibitory activity against a range of RNA viruses.<sup>[1][2]</sup> Like its counterpart, **T-1105** is a prodrug that requires intracellular conversion to its active triphosphate form to exert its antiviral effect.<sup>[1]</sup> This document provides a comprehensive overview of the in vitro antiviral activity of **T-1105**, detailing its mechanism of action, summarizing its efficacy against various viral pathogens, and outlining the experimental protocols used for its evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

## Mechanism of Action

The antiviral activity of **T-1105** is dependent on its intracellular conversion to the active metabolite, **T-1105** ribonucleoside triphosphate (**T-1105-RTP**).<sup>[1]</sup> This multi-step metabolic activation is a critical determinant of its cell-line-specific efficacy.<sup>[1][3]</sup>

The key steps in the activation pathway are as follows:

- Ribosylation: **T-1105** is converted to its ribonucleoside form, **T-1106**.<sup>[4]</sup>
- Phosphorylation: **T-1106** undergoes successive phosphorylations to form the monophosphate (RMP), diphosphate (RDP), and finally the active triphosphate (RTP) metabolite.<sup>[1][4]</sup>

The active **T-1105**-RTP functions as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), competing with natural purine (ATP or GTP) nucleosides for incorporation into the nascent viral RNA strand.[3][4] This incorporation can lead to lethal mutagenesis, disrupting the integrity of the viral genome and terminating replication.[4]

A significant finding is that the metabolic activation of **T-1105**, particularly the conversion from the monophosphate to the diphosphate form, can be a rate-limiting step in certain cell lines, such as A549, Vero, and HEK293T cells.[1] In contrast, this process is more efficient in MDCK cells, leading to higher levels of the active **T-1105**-RTP and consequently, more potent antiviral activity in this cell line.[1]



[Click to download full resolution via product page](#)

**Figure 1:** Intracellular metabolic activation pathway of **T-1105**.

## Quantitative In Vitro Antiviral Activity

The in vitro efficacy of **T-1105** has been evaluated against several RNA viruses. The activity is often cell-line dependent, reflecting differences in metabolic activation.[\[1\]](#) The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

| Virus                                            | Strain | Cell Line | EC50<br>( $\mu$ M) | CC50<br>( $\mu$ M) | Selectivity Index<br>(SI) | Reference(s)        |
|--------------------------------------------------|--------|-----------|--------------------|--------------------|---------------------------|---------------------|
| Parainfluenza-3 Virus                            | N/A    | MDCK      | 17                 | >100               | >5.9                      | <a href="#">[2]</a> |
| Punta Toro Virus                                 | N/A    | MDCK      | 24                 | >100               | >4.2                      | <a href="#">[2]</a> |
| Zika Virus                                       | SZ01   | Vero      | 97.5               | N/A                | N/A                       | <a href="#">[2]</a> |
| Severe Fever with Thrombocytopenia Virus (SFTSV) | N/A    | Vero      | 49 (IC50)          | >3*                | N/A                       | <a href="#">[2]</a> |

\*Note: For SFTSV, it was reported that **T-1105** did not affect cell viability in the tested range of 0-3  $\mu$ M; a full CC50 value was not determined.[\[2\]](#)

## Experimental Protocols

Standardized in vitro assays are crucial for determining the antiviral activity and cytotoxicity of compounds like **T-1105**. The methodologies described below are based on common practices in the field.

## Antiviral Activity Assay (e.g., Plaque Reduction Assay)

The 50% effective concentration (EC50) is determined by measuring the reduction in viral replication in the presence of the compound. A common method is the plaque reduction assay.

Methodology:

- Cell Seeding: Confluent monolayers of a suitable cell line (e.g., MDCK, Vero) are prepared in multi-well plates.[\[5\]](#)
- Virus Infection: Cells are infected with a specific multiplicity of infection (MOI) of the target virus and incubated for a set period (e.g., 1-2 hours) to allow for viral adsorption.
- Compound Treatment: The virus inoculum is removed, and the cells are washed. Cell culture medium containing serial dilutions of **T-1105** is then added.
- Overlay and Incubation: An overlay medium (e.g., containing agarose or methylcellulose) is added to restrict virus spread to adjacent cells, leading to the formation of localized plaques. The plates are incubated for several days until visible plaques are formed.
- Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in wells treated with **T-1105** is counted and compared to the number in untreated (virus control) wells.
- EC50 Calculation: The EC50 value, the concentration of **T-1105** that reduces the number of plaques by 50% relative to the virus control, is calculated using regression analysis.

[Click to download full resolution via product page](#)**Figure 2:** General workflow for an in vitro plaque reduction assay.

## Cytotoxicity Assay (e.g., MTT Assay)

The 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to the host cells. The MTT assay, which measures cell metabolic activity, is a widely used method.[\[6\]](#) [\[7\]](#)

Methodology:

- Cell Seeding: Host cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of **T-1105**. A "cells only" control (no compound) is included.
- Incubation: The plates are incubated for a period that typically matches the duration of the antiviral assay (e.g., 2-5 days).
- MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a further 2-4 hours.[\[8\]](#) Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[\[7\]](#)
- Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., ~570 nm).
- CC50 Calculation: The absorbance values are converted to percentage cell viability relative to the untreated control cells. The CC50, the concentration of **T-1105** that reduces cell viability by 50%, is determined by regression analysis.

[Click to download full resolution via product page](#)**Figure 3:** General workflow for an in vitro MTT cytotoxicity assay.

## Conclusion

**T-1105** is a promising broad-spectrum antiviral agent whose in vitro activity is critically linked to its intracellular metabolic activation.[1][4] Efficacy data reveals activity against several paramyxoviruses and bunyaviruses, although its potency can vary significantly between different cell lines.[1][2] This cell-line dependency underscores the importance of selecting appropriate in vitro systems for evaluation, as the efficiency of the phosphorylation cascade, particularly the RMP to RDP conversion, is a key bottleneck.[1] Further research is warranted to fully characterize the antiviral spectrum of **T-1105** and to explore strategies, such as pronucleotide derivatives, that may bypass the rate-limiting activation steps and enhance its therapeutic potential.[4]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Open Access) In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses. (2010) | Katrina Sleeman | 152 Citations [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. The toxicity in vitro of beta-amyloid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro neurotoxicity of amyloid  $\beta$ -peptide cross-linked by transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In vitro antiviral activity of T-1105]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682577#in-vitro-antiviral-]

activity-of-t-1105]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)